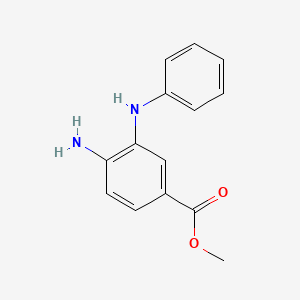

Methyl 4-amino-3-(phenylamino)benzoate

Description

Methyl 4-amino-3-(phenylamino)benzoate: is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzoic acid and features both amino and phenylamino groups attached to the benzene ring

Properties

IUPAC Name |

methyl 4-amino-3-anilinobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)10-7-8-12(15)13(9-10)16-11-5-3-2-4-6-11/h2-9,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJJHWGOUQIAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(phenylamino)benzoate typically involves the esterification of 4-amino-3-(phenylamino)benzoic acid. One common method includes the reaction of 4-amino-3-(phenylamino)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-(phenylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: Methyl 4-amino-3-(phenylamino)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its unique structure and functional groups .

Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(phenylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phenylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-amino-4-(phenylamino)benzoate: Similar structure but with different positioning of the amino groups.

Methyl 4-(phenylamino)benzoate: Lacks the amino group at the 3-position.

Uniqueness: Methyl 4-amino-3-(phenylamino)benzoate is unique due to the presence of both amino and phenylamino groups on the benzene ring, which provides distinct chemical reactivity and potential for diverse applications .

Biological Activity

Methyl 4-amino-3-(phenylamino)benzoate, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This article focuses on its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHNO

- Molecular Weight : 196.22 g/mol

- Functional Groups : Amino group (-NH), ester group (-COOCH), and phenyl group (-CH)

This compound's structure enables it to engage in various biological interactions, primarily through enzyme inhibition and receptor modulation.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in the biosynthesis of folate, which is crucial for DNA synthesis and cellular division. This inhibition can lead to antiproliferative effects in rapidly dividing cells, such as cancer cells .

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis. This action is significant against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, particularly E. coli and S. aureus, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antiproliferative Effects in Cancer

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the phenyl ring and amino groups have resulted in derivatives with improved potency against specific targets, including protein kinases involved in cancer progression .

Q & A

Basic: What are the standard synthetic routes for Methyl 4-amino-3-(phenylamino)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of methyl esters with amino and phenylamino substituents typically involves multi-step reactions. A general approach includes:

- Step 1: Condensation of a triazine derivative (e.g., 2,4,6-trichlorotriazine) with phenols or amines under controlled temperatures (e.g., 45°C for 1 hour) to form intermediates .

- Step 2: Subsequent coupling with aminobenzoate derivatives using nucleophilic aromatic substitution. For example, methyl 3-aminobenzoate derivatives react with triazine intermediates in polar aprotic solvents like DMF .

- Optimization Tips: Adjust reaction time (1–3 hours), temperature (40–60°C), and stoichiometry (1:1 molar ratio of triazine to nucleophile) to improve yields. Monitor progress via TLC (hexane/EtOH systems) and characterize intermediates using H NMR (e.g., δ 3.86 ppm for methoxy groups) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

Key techniques include:

- H NMR Spectroscopy: Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and amino protons (broad signals at δ 5.0–6.0 ppm). Overlapping signals (e.g., unresolved C4 & C6 carbons) may require C NMR or 2D experiments .

- Mass Spectrometry: Confirm molecular weight (e.g., 180.2 g/mol for CHNO) via ESI-MS or MALDI-TOF .

- Melting Point Analysis: Compare observed values (e.g., 217–220°C for related triazine esters) with literature to assess purity .

Advanced: How do substituents on the phenylamino group influence the compound’s bioactivity or reactivity?

Methodological Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., Br, CN) on the phenyl ring enhance electrophilicity, improving reactivity in nucleophilic substitutions. For example, bromo-substituted derivatives show higher yields in triazine coupling reactions .

- Steric Effects: Bulky substituents (e.g., methoxy groups) may hinder access to active sites in enzyme inhibition studies. Compare IC values of derivatives with varying substituents to map structure-activity relationships .

- Case Study: Replace the methoxy group with cyano (C≡N) to evaluate changes in binding affinity to target proteins using SPR or fluorescence quenching assays .

Advanced: How to resolve spectral data contradictions (e.g., overlapping NMR signals) for this compound?

Methodological Answer:

- Deuterated Solvents: Use DMSO-d to sharpen amino proton signals and reduce exchange broadening .

- Variable Temperature NMR: Increase temperature (e.g., 50°C) to resolve overlapping aromatic signals caused by slow rotation around the C–N bond .

- HSQC/HMBC Experiments: Assign ambiguous C signals (e.g., δ 171.4–173.0 ppm for triazine carbons) via heteronuclear correlation spectroscopy .

Advanced: What strategies ensure stability during storage and handling?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (N or Ar) to prevent oxidation of the amino group. Use amber vials to avoid photodegradation .

- Handling Protocols: Work in a fume hood with PPE (gloves, lab coat). For spills, neutralize with dilute acetic acid (pH 5–6) before disposal .

Advanced: How to design assays for evaluating its enzyme inhibition potential?

Methodological Answer:

- Kinetic Assays: Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) with target enzymes (e.g., proteases or kinases). Measure IC via dose-response curves .

- Molecular Docking: Perform in silico simulations (AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on key residues (e.g., catalytic triad) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.